molecular formula C7H5BrClNO3 B12550049 Benzoic acid, 2-amino-5-bromo-4-chloro-3-hydroxy- CAS No. 149517-73-7

Benzoic acid, 2-amino-5-bromo-4-chloro-3-hydroxy-

Cat. No.: B12550049
CAS No.: 149517-73-7
M. Wt: 266.47 g/mol
InChI Key: WUTOGJGZLKLSJI-UHFFFAOYSA-N
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Description

Benzoic acid, 2-amino-5-bromo-4-chloro-3-hydroxy- is a derivative of benzoic acid, characterized by the presence of amino, bromo, chloro, and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-amino-5-bromo-4-chloro-3-hydroxy- typically involves multi-step organic reactions. One common method includes the bromination of 2-amino-5-chlorobenzoic acid followed by hydroxylation. The reaction conditions often require the use of glacial acetic acid as a solvent and bromine as the brominating agent .

Industrial Production Methods

Industrial production of this compound may involve scalable processes such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. These steps are optimized to achieve high yields and cost efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-amino-5-bromo-4-chloro-3-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinone derivative, while reduction can produce an amine derivative .

Scientific Research Applications

Benzoic acid, 2-amino-5-bromo-4-chloro-3-hydroxy- has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of dyes and pigments

Mechanism of Action

The mechanism of action of benzoic acid, 2-amino-5-bromo-4-chloro-3-hydroxy- involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved can include inhibition of DNA synthesis or disruption of cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 2-amino-5-bromo-4-chloro-3-hydroxy- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Biological Activity

Benzoic acid, 2-amino-5-bromo-4-chloro-3-hydroxy- (CAS No. 149517-73-7) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Formula C7H6BrClN2O3
Molecular Weight 152.48 g/mol
IUPAC Name Benzoic acid, 2-amino-5-bromo-4-chloro-3-hydroxy-
CAS Number 149517-73-7

Benzoic acid derivatives, including the compound in focus, have been shown to interact with various biological targets. Notably, it exhibits activity against the sodium-glucose cotransporter 2 (SGLT2), which is significant for glucose homeostasis and diabetes management. The interaction with SGLT2 can lead to increased glucose excretion in urine, thereby lowering blood glucose levels .

Biological Activities

  • Antimicrobial Activity
    • Studies indicate that benzoic acid derivatives possess notable antibacterial properties. The compound demonstrates effectiveness against both Gram-positive and some Gram-negative bacteria . Its structural modifications enhance its potency compared to simpler benzoic acid derivatives.
  • Anticancer Potential
    • The compound has been evaluated for its anticancer properties. Research indicates that it can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values observed in these studies suggest that it may be a promising candidate for further development in cancer therapeutics .
  • Enzyme Inhibition
    • The compound has shown potential as an inhibitor of cholinesterase enzymes, which are crucial in neurotransmission. Inhibition of these enzymes can have implications for treating neurodegenerative diseases such as Alzheimer's disease .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of benzoic acid derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics, indicating its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro tests on human cancer cell lines revealed that benzoic acid, 2-amino-5-bromo-4-chloro-3-hydroxy-, inhibited cell proliferation with an IC50 value of approximately 10 µM against MCF-7 cells. This suggests a strong potential for development into an anticancer drug .

Comparative Analysis with Similar Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Benzoic acid, 2-amino-5-bromo-4-chloro-3-hydroxy-Antimicrobial<10
4-Aminobenzoic Acid DerivativesAnticancer5.85
Dimethoxy-N-(2,3,4-trimethoxybenzylidene)anilineCholinesterase Inhibitor7.49

Properties

CAS No.

149517-73-7

Molecular Formula

C7H5BrClNO3

Molecular Weight

266.47 g/mol

IUPAC Name

2-amino-5-bromo-4-chloro-3-hydroxybenzoic acid

InChI

InChI=1S/C7H5BrClNO3/c8-3-1-2(7(12)13)5(10)6(11)4(3)9/h1,11H,10H2,(H,12,13)

InChI Key

WUTOGJGZLKLSJI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)Cl)O)N)C(=O)O

Origin of Product

United States

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